molecular formula C5H11ClN2O B1379436 2-Amino-4-methoxybutanenitrile hydrochloride CAS No. 1803588-17-1

2-Amino-4-methoxybutanenitrile hydrochloride

Cat. No.: B1379436
CAS No.: 1803588-17-1
M. Wt: 150.61 g/mol
InChI Key: XPNYMUZWVVDYOB-UHFFFAOYSA-N
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Description

2-Amino-4-methoxybutanenitrile hydrochloride: is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a methoxy group, and a nitrile group attached to a butane backbone, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methoxybutanenitrile hydrochloride typically involves multi-step organic reactions. One common method starts with the alkylation of 2-amino-4-methoxybutanenitrile using an appropriate alkyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps often include recrystallization or chromatographic techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxybutanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.

Major Products

    Oxidation: Oxo derivatives such as 2-amino-4-methoxybutanoic acid.

    Reduction: 2-amino-4-methoxybutylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4-methoxybutanenitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-4-methoxybutanenitrile hydrochloride exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of functional groups like the amino and nitrile groups allows it to participate in various chemical reactions, potentially leading to the formation of bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methoxybenzonitrile
  • 2-Amino-4-methoxybenzamide
  • 2-(Methylamino)butane hydrochloride

Comparison

Compared to these similar compounds, 2-Amino-4-methoxybutanenitrile hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. For instance, the presence of the methoxy group in the butane backbone can influence its solubility and interaction with other molecules, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-amino-4-methoxybutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-8-3-2-5(7)4-6;/h5H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNYMUZWVVDYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-17-1
Record name Butanenitrile, 2-amino-4-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803588-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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